![molecular formula C9H6N2O4S2 B2436531 [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid CAS No. 1653-46-9](/img/structure/B2436531.png)

[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

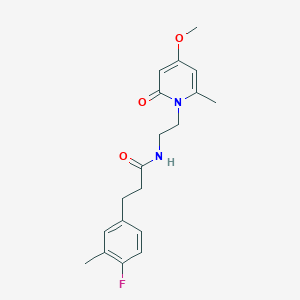

“[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid” is a chemical compound with the IUPAC name 2-((6-nitro-1H-1λ3-benzo[d]thiazol-2-yl)thio)acetic acid . It has a molecular weight of 271.3 .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols . In one method, α-keto acids and 2,2’-disulfanediyldianiline are used as substrates, and sodium metabisulfite is used as a catalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3,17H,4H2,(H,12,13) . This indicates the presence of a benzothiazole ring with a nitro group at the 6th position and a thioacetic acid group attached to the 2nd position of the benzothiazole ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.3 . It is recommended to be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

- [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives have shown promising anticancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell proliferation and inducing apoptosis .

- The benzothiazole ring system is known for its anti-inflammatory activity. [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives may inhibit inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

- Some benzothiazole derivatives possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative stress. [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives could contribute to antioxidant-based therapies .

- Researchers have investigated the inhibitory effects of these compounds on specific enzymes. For instance, they may target kinases or proteases involved in disease pathways .

- The benzothiazole ring system exhibits fluorescence properties. Incorporating [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid into fluorescent materials could lead to applications in imaging, sensors, or optoelectronics .

- Benzothiazole derivatives have been explored as plant growth regulators. They can influence plant growth, development, and stress responses. [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives might find use in agriculture .

Anticancer Activity

Anti-Inflammatory Properties

Antioxidant Effects

Enzyme Inhibition

Fluorescent Materials

Plant Growth Regulators

Zukünftige Richtungen

Benzothiazole derivatives, including “[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid”, have a high degree of structural diversity and exhibit a wide range of pharmacological properties . This makes them valuable for the investigation of novel therapeutics. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPUEHHQKFLQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2436449.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2436452.png)

![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)

![3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2436456.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2436465.png)